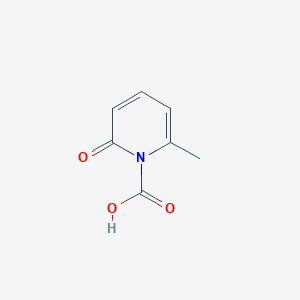
2-Methyl-6-oxopyridine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxopyridine-1(2H)-carboxylic acid is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in organic synthesis and pharmaceutical research. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-oxopyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-6-methylpyridine-2-ones with aromatic aldehydes and urea or thiourea in the presence of a catalyst such as ZnCl2.2H2O in ethanol at 70°C . This multicomponent reaction is efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, nitrating agents, or alkylating agents under controlled conditions.
Major Products: The reactions yield various derivatives, including oxo, amino, and alkyl-substituted pyridines, which are valuable intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxopyridine-1(2H)-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2-Methyl-6-oxopyridine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-6-methyl-2-pyridone
- 2-Oxonicotinamide
- Pyrazolo[3,4-b]pyridine
- Pyrido[2,3-d]pyrimidine
Comparison: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical transformations .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-methyl-6-oxopyridine-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)8(5)7(10)11/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
UUAUOZLFNSCMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC(=O)N1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-](/img/structure/B8530251.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-,methyl ester](/img/structure/B8530270.png)
![2,4-Dichloro-1-{[4-(chloromethyl)-2-nitrophenoxy]methyl}benzene](/img/structure/B8530279.png)

![8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8530285.png)



![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)

![(2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B8530346.png)
